molecular formula C18H17FN2O2S B5690611 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide

Cat. No. B5690611
M. Wt: 344.4 g/mol
InChI Key: WNSIDZCPIUTLLV-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide, commonly known as FTY720, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

FTY720 exerts its pharmacological effects by modulating the sphingosine-1-phosphate (S1P) receptor. S1P is a lipid mediator that plays a key role in immune cell trafficking and inflammation. FTY720 is phosphorylated by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY-P), which is a potent agonist of S1P receptors. FTY-P binds to S1P receptors on lymphocytes and sequesters them in lymph nodes, preventing them from entering the circulation and causing inflammation.
Biochemical and Physiological Effects:
FTY720 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, particularly T cells, by sequestering them in lymph nodes. FTY720 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, FTY720 has been shown to have neuroprotective effects by reducing neuronal damage and promoting axonal regeneration.

Advantages and Limitations for Lab Experiments

FTY720 has several advantages for lab experiments. The compound is highly selective for S1P receptors and has been extensively studied in preclinical models. FTY720 is also available in a variety of formulations, including oral and intravenous formulations. However, FTY720 has some limitations for lab experiments. The compound has a short half-life and is rapidly metabolized in vivo. In addition, FTY720 has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.

Future Directions

FTY720 has several potential future directions for research. The compound has been shown to have promising therapeutic applications for autoimmune diseases and inflammatory conditions. However, further research is needed to fully understand the mechanism of action and pharmacokinetics of FTY720. In addition, the development of novel formulations and delivery methods may improve the efficacy and safety of FTY720 for clinical use. Finally, the potential role of FTY720 in other disease states, such as cancer and cardiovascular disease, warrants further investigation.

Synthesis Methods

FTY720 is synthesized through a multi-step process that involves the coupling of a thiazole derivative and a furyl derivative. The synthesis of FTY720 was first reported by researchers at Novartis in 1996. The synthesis method involves the following steps:
1. Protection of the thiazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
2. Coupling of the Boc-protected thiazole derivative with the furyl derivative in the presence of a coupling agent.
3. Deprotection of the Boc group to yield FTY720.

Scientific Research Applications

FTY720 has been extensively studied for its potential therapeutic applications. The compound has been shown to have immunomodulatory properties that make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. FTY720 has also been shown to have anti-inflammatory properties that make it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-12-2-7-15(23-12)8-9-17(22)21-18-20-11-16(24-18)10-13-3-5-14(19)6-4-13/h2-7,11H,8-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSIDZCPIUTLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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